![molecular formula C8H12N2O3S2 B2769704 N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide CAS No. 440639-50-9](/img/structure/B2769704.png)
N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(2-Thienylsulfonyl)amino]ethyl}acetamide is a chemical compound with the molecular formula C8H12N2O3S2 . It is widely used in scientific research due to its versatile nature, which allows for various applications, including drug discovery, organic synthesis, and material science analysis.
Molecular Structure Analysis
The molecular structure of N-{2-[(2-Thienylsulfonyl)amino]ethyl}acetamide consists of a thienylsulfonyl group attached to an aminoethylacetamide group . The molecular weight of this compound is approximately 248.322 Da .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore modifications of the thiophene scaffold to create novel drugs with diverse effects. Notably, some thiophene-based drugs exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities .
Organic Semiconductors and Electronics
Thiophene compounds play a crucial role in organic electronics. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them valuable components in electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in various sectors, including materials science and engineering .
Pharmacological Properties
Several thiophene-containing molecules exhibit pharmacological effects. For instance:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, containing a 2,3,4-trisubstituted thiophene .
Synthetic Strategies
Various synthetic methods lead to thiophene derivatives. Notable approaches include:
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent .
Fungicidal Activity
Recent research has explored N-(thiophen-2-yl) nicotinamide derivatives for their fungicidal properties. These compounds are designed by splicing nitrogen-containing heterocycles (nicotinic acid) with sulfur-containing thiophenes .
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(thiophen-2-ylsulfonylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMKKNPLZFZVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide |
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